s-(p-Nitrobenzyl)glutathione
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Overview
Description
S-(4-nitrobenzyl)glutathione is an S-substituted glutathione in which the thiol hydrogen of glutathione is replaced by a 4-nitrobenzyl group. It is a C-nitro compound, an organic sulfide and a S-substituted glutathione.
Scientific Research Applications
Molecular Structure Analysis
The molecular structure of S-(p-Nitrobenzyl)glutathione was analyzed in mouse liver class pi glutathione S-transferase. The study at 1.8 A resolution provided insights into the active site of the enzyme, especially the hydrophobic subsite occupied by the nitrobenzyl moiety. This research significantly contributes to understanding the enzyme mechanism based on structural analysis (Garcia-Saez et al., 1994).
Enzymatic Activity and Inhibition
S-(p-Nitrobenzyl)glutathione has been studied for its role in enzyme activity and inhibition. Research indicates its use as a competitive inhibitor in various biochemical pathways, particularly in the context of glutathione S-transferases and related enzymes. The analysis of these interactions helps in the understanding of detoxification mechanisms and potential therapeutic applications (Habig et al., 1974), (Thornalley et al., 1996).
Structural and Functional Characterization in Different Species
Studies on Camelus dromedarius Glutathione Transferase M1-1 revealed the kinetic and structural characterization of the enzyme in complex with S-p-nitrobenzyl-GSH. Such research advances our understanding of detoxification mechanisms in various species, contributing to broader biological and ecological knowledge (Perperopoulou et al., 2022).
Impact on Binding and Enzymatic Mechanisms
The binding of S-(p-Nitrobenzyl)glutathione to enzymes such as mouse glutathione S-transferase has been measured, providing insights into the stoichiometry and dissociation constants of the binding process. This information is crucial for understanding the enzyme's function and potential modifications in response to different ligands (Mchugh et al., 1996).
Applications in Various Biological Systems
The applications of S-(p-Nitrobenzyl)glutathione extend to various biological systems, including its role in different species and environmental conditions. This diversity in application highlights the compound's significance in a broad range of scientific research, from biochemistry to environmental science (Clifton & Kaplowitz, 1977), (Andersson et al., 1995).
properties
CAS RN |
6803-19-6 |
---|---|
Product Name |
s-(p-Nitrobenzyl)glutathione |
Molecular Formula |
C17H22N4O8S |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(4-nitrophenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H22N4O8S/c18-12(17(26)27)5-6-14(22)20-13(16(25)19-7-15(23)24)9-30-8-10-1-3-11(4-2-10)21(28)29/h1-4,12-13H,5-9,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1 |
InChI Key |
OAWORKDPTSAMBZ-STQMWFEESA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Other CAS RN |
6803-19-6 |
sequence |
XXG |
synonyms |
S-(4-nitrobenzyl)glutathione |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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